1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

Description

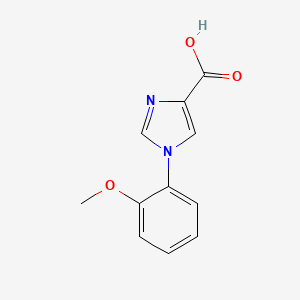

1-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 2-methoxyphenyl group and a carboxylic acid moiety at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

1-(2-methoxyphenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-9(10)13-6-8(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTVJCHUHHLAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952959-44-3 | |

| Record name | 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor properties. For instance, a study evaluated several imidazole derivatives for their antiproliferative activity against various cancer cell lines, including A549 (lung), SGC-7901 (stomach), and HeLa (cervical) cells. The findings are summarized in the following table:

| Compound | IC50 (µM) | Selectivity Index (Normal vs Tumor Cells) |

|---|---|---|

| 1-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic acid | 18.53 | 23–46 |

| 5-Fluorouracil (Control) | 15.00 | - |

| Methotrexate (Control) | 20.00 | - |

The selectivity index indicates that the compound exhibits significantly higher tolerance in normal cells compared to tumor cells, suggesting its potential as a safer therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 10 |

These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria .

Biochemical Research Applications

The compound is also being investigated as a biochemical probe to study protein interactions. Its ability to selectively bind to specific targets makes it valuable for understanding complex biological processes and developing new therapeutic strategies .

Case Study 1: Antitumor Efficacy

A study published in Molecules demonstrated that derivatives of imidazole showed enhanced antiproliferative activity compared to traditional chemotherapeutics like 5-Fluorouracil. The study focused on optimizing the structure of imidazole derivatives to improve their bioavailability and efficacy against cancer cell lines, leading to the identification of several promising candidates for further development .

Case Study 2: Antimicrobial Testing

Research conducted on N-alkylimidazole derivatives highlighted their concentration-dependent antibacterial activity against various strains. The studies indicated that structural modifications could enhance antimicrobial efficacy, providing insights into how chemical modifications influence biological activity .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Table 1: Comparative Data for 1H-Imidazole-4-carboxylic Acid Derivatives

*Estimated based on trends from and .

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F) lower pKa values by stabilizing the deprotonated carboxylate form, enhancing acidity compared to electron-donating groups (e.g., -OCH₃) .

- Lipophilicity: Halogenated derivatives (Cl, F) exhibit higher log P values than methoxy-substituted analogs, suggesting greater membrane permeability .

- Steric Effects: Ortho-substituted derivatives (e.g., 2-methoxyphenyl) may exhibit reduced crystallinity due to hindered molecular packing .

Biological Activity

1-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme activity and interaction with receptors. The methoxyphenyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of imidazole, including this compound, exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study evaluated the compound's activity against melanoma and prostate cancer cell lines, revealing an IC50 value of 0.91 μM against certain melanoma cells . This suggests significant potential for further development as an anticancer agent.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| A375 (Melanoma) | 0.91 |

| WM-164 (Melanoma) | TBD |

| LNCaP (Prostate) | TBD |

| PC-3 (Prostate) | TBD |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Escherichia coli and Staphylococcus aureus, with varying degrees of effectiveness . The structure-activity relationship (SAR) studies indicate that modifications to the imidazole core can enhance antibacterial potency.

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Bacterial Strain | MIC (μM) |

|---|---|

| E. coli | 360 |

| P. aeruginosa | 710 |

| S. aureus | TBD |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Anticancer Mechanism : It is believed to induce apoptosis in cancer cells through ROS-mediated pathways, disrupting cellular homeostasis.

- Antimicrobial Mechanism : The compound may inhibit bacterial growth by interfering with cell wall synthesis or function, although specific pathways remain under investigation.

Case Studies

Several studies have focused on the synthesis and evaluation of imidazole derivatives, including this compound. For instance:

- Study on Antiproliferative Effects : A series of imidazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that structural modifications significantly impacted potency .

- Antimicrobial Evaluation : A recent study assessed the antibacterial efficacy of various imidazole compounds against clinically relevant strains, highlighting the importance of specific functional groups in enhancing activity .

Q & A

Q. What are the common synthetic routes for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step functionalization of the imidazole core. For example:

- Electrophilic substitution : Reacting 1-methylimidazole with chlorosulfonic acid under controlled temperatures (e.g., 0–5°C) to introduce sulfonyl groups, followed by hydrolysis to yield carboxylic acid derivatives .

- Vilsmeier reaction : Used for introducing aldehyde groups to N-methylimidazole, which can be oxidized to carboxylic acids .

- Regioselective functionalization : Protecting the 2-methoxyphenyl group during coupling reactions to avoid side products.

Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates), inert atmospheres (N₂/Ar), and catalytic bases (e.g., K₂CO₃) improves yields. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can the purity and structural integrity of this compound be verified using analytical techniques?

Methodological Answer:

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

Methodological Answer:

- Moisture Sensitivity : Store in desiccators with silica gel, as hydrolysis of the imidazole ring or carboxylic acid group can occur .

- Temperature : Long-term storage at –20°C in amber vials prevents thermal decomposition .

- Light Sensitivity : Protect from UV exposure to avoid photooxidation of the methoxyphenyl group .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases (risk of decarboxylation) .

Advanced Research Questions

Q. How do computational methods aid in designing novel derivatives or optimizing synthesis pathways?

Methodological Answer:

- Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and intermediates for regioselective functionalization .

- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for coupling reactions .

- Docking Studies : Screen derivatives for bioactivity by simulating interactions with target proteins (e.g., enzymes inhibited by imidazole carboxylates) .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- NOE Experiments : Resolve stereochemical ambiguities (e.g., substituent orientation on the imidazole ring) via nuclear Overhauser effects .

- 2D NMR (COSY, HSQC) : Correlate proton and carbon shifts to assign complex splitting patterns in crowded aromatic regions .

- Isotopic Labeling : Use ¹³C-labeled precursors to track carboxyl group incorporation during synthesis .

Q. What are the common impurities formed during synthesis, and how can they be quantified?

Methodological Answer:

- Desethyl Impurities : Arise from incomplete dealkylation steps; detect via HPLC retention time shifts (e.g., 8–10 min vs. 12 min for the target compound) .

- Amide Byproducts : Formed via unintended coupling reactions; quantify using LC-MS with a calibration curve (LOQ ~0.1%) .

- Residual Solvents : Monitor by GC-MS (e.g., DMF residuals ≤ 500 ppm per ICH guidelines) .

Q. How can regioselectivity challenges in imidazole functionalization be addressed?

Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the N1 position, directing electrophiles to C4 .

- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl group introduction at C2 or C4 .

- pH Control : Conduct reactions at pH 4–5 to protonate the imidazole nitrogen, favoring electrophilic attack at the less basic C4 position .

Q. How do physicochemical properties like pKa and log P influence biological activity?

Methodological Answer:

- pKa (Carboxylic Acid) : A lower pKa (~2.5–3.0) enhances solubility at physiological pH, improving bioavailability .

- log P : Optimal log P values (1.5–2.5) balance membrane permeability and aqueous solubility. Derivatization (e.g., ester prodrugs) adjusts log P for targeted delivery .

- Data Correlation : QSAR models link these properties to IC₅₀ values in enzyme inhibition assays, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.